6-Iodonicotinic acid

概要

説明

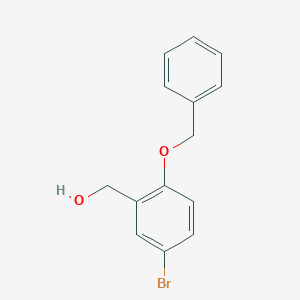

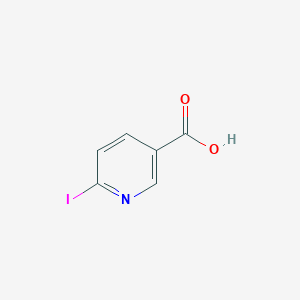

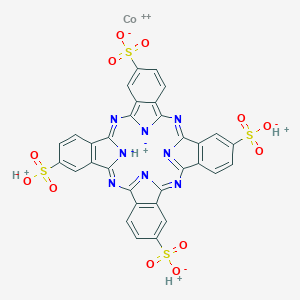

6-Iodonicotinic acid is a chemical compound with the molecular weight of 249.01 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) .

Molecular Structure Analysis

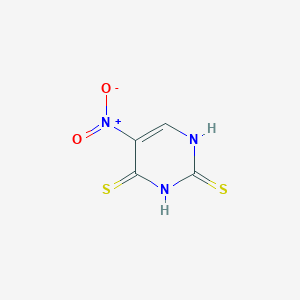

The molecular structure of this compound is represented by the formula C6H4INO2 . This indicates that the compound is composed of six carbon atoms, four hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Antitumoral Properties

6-Iodonicotinic acid derivatives, like 6-iodolactone, exhibit significant roles in antitumoral activities. Studies have identified these derivatives as potential mediators in the autoregulation of the thyroid gland. They demonstrate antiproliferative and apoptotic effects in thyrocytes and might exert similar actions in other extrathyroidal tissues such as the mammary gland, prostate, colon, and the nervous system. In mammary cancer models, these iodinated compounds have been observed after iodine supplement, acting as activators of peroxisome proliferator-activated receptor type gamma (PPARγ). This suggests their potential use in cancer therapy, particularly as a coadjutant treatment to decrease tumor progression and prevent chemoresistance (Nava-Villalba & Aceves, 2014).

Brain and Adrenal Gland Accumulation

Research involving radioiodinated-5-iodonicotine has shown that this compound accumulates rapidly in the brain and the adrenal gland of rats. The highest uptake of radioactivity in these organs was observed shortly after administration. These findings indicate the potential of 5-iodonicotinic acid derivatives for studying brain and adrenal gland functions (Chan et al., 1983).

Metabolism of Arachidonic Acid

Studies have demonstrated that in the presence of iodide and hydrogen peroxide, thyroid peroxidase enzymes can convert arachidonic acid into several iodinated products, including iodolactone. This suggests a new pathway in the metabolism of arachidonic acid, which could have significant implications for understanding thyroid gland functions and potentially in treating thyroid-related disorders (Boeynaems & Hubbard, 1980).

作用機序

Safety and Hazards

The safety data sheet for a similar compound, Nicotinic acid, indicates that it can cause serious eye irritation and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection, and seeking medical advice if eye irritation persists . It’s important to note that safety data can vary between different compounds and specific data for 6-Iodonicotinic acid should be consulted where available .

生化学分析

Biochemical Properties

6-Iodonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This interaction is crucial for understanding the metabolic pathways involving nicotinic acid derivatives. Additionally, this compound can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acid receptors. These receptors are involved in the regulation of lipid metabolism and inflammatory responses . By binding to these receptors, this compound can modulate gene expression and cellular metabolism, leading to changes in lipid levels and inflammatory markers. Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, indicating its potential role in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to nicotinic acid receptors, leading to the activation or inhibition of downstream signaling pathways . This binding can result in changes in gene expression, particularly those genes involved in lipid metabolism and inflammatory responses. Additionally, this compound can inhibit certain enzymes, such as nicotinic acid dehydrogenase, by binding to their active sites and preventing substrate access . This inhibition can alter metabolic flux and affect the overall metabolic state of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and light exposure . Over time, this compound can degrade, leading to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate lipid metabolism and inflammatory responses effectively . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes its conversion to 6-hydroxynicotinic acid . This conversion is a crucial step in the metabolic pathway, influencing the levels of nicotinic acid derivatives in the cell. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in lipid and carbohydrate metabolism . These effects on metabolic pathways are essential for understanding the broader implications of using this compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of this compound into cells, where it can exert its biochemical effects. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability, which determine its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.

特性

IUPAC Name |

6-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356040 | |

| Record name | 6-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-02-9 | |

| Record name | 6-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)